molecular formula C11H22Si B13956867 Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- CAS No. 61228-00-0

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-

Cat. No.: B13956867
CAS No.: 61228-00-0
M. Wt: 182.38 g/mol
InChI Key: PSGUAKODOZZALK-UHFFFAOYSA-N
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Description

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .

Properties

CAS No.

61228-00-0

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane

InChI

InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3

InChI Key

PSGUAKODOZZALK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
  • Trimethylsilylacetylene
  • Triethylsilane

Uniqueness

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .

Biological Activity

Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-, is a silane compound characterized by its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in antimicrobial applications and its interaction with biological systems. Understanding its biological activity is crucial for its application in medical and industrial settings.

  • Molecular Formula: C8H14
  • Molecular Weight: 110.1968 g/mol
  • CAS Registry Number: 919-12-0
  • IUPAC Name: Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-

The compound's structure includes a trimethylsilyl group attached to a pentynyl chain, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of silane compounds, particularly those with quaternary ammonium functionalities. These compounds have demonstrated significant effectiveness against various bacterial strains, making them suitable candidates for applications in disinfectants and antimicrobial coatings.

  • Mechanism of Action:
    • The antimicrobial activity is primarily attributed to the ability of the silane to penetrate bacterial membranes, leading to cell lysis. This effect is enhanced by the lipophilic nature of the alkyl chains present in the silane structure .
  • Case Study:
    • A study on a quaternary ammonium silane showed that it effectively reduced bacterial growth in dental applications, inhibiting plaque formation and acting as a cavity disinfectant. The study utilized time-kill assays and fluorescence microscopy to assess bacterial viability post-treatment .

Cytotoxicity and Cell Viability

Research has also explored the cytotoxic effects of silane compounds on mammalian cells:

  • Cell Viability Assays:
    • In vitro studies indicated that lower concentrations of silane compounds did not significantly affect the viability of bone marrow stromal cells (BMSCs). However, higher concentrations resulted in increased cytotoxicity .
Concentration (%)Cell Viability (%)Cytotoxicity Level
0.5>90Low
1.0~75Moderate
Control100None

Macrophage Polarization

Silane compounds have been implicated in modulating immune responses:

  • Macrophage Studies:
    • In a study involving macrophage polarization, silane treatment resulted in a significant increase in M2 macrophage markers (IL-10), indicating a shift towards anti-inflammatory responses. This suggests potential applications in tissue repair and regenerative medicine .

Summary of Key Research Studies

  • Antimicrobial Efficacy:
    • Quaternary ammonium silanes were shown to significantly inhibit bacterial growth, with IC50 values indicating potent activity against dental pathogens .
  • Cytotoxic Effects:
    • Higher concentrations of silanes exhibited cytotoxicity towards mammalian cells, necessitating careful dosage considerations for therapeutic applications .
  • Immune Modulation:
    • Silanes influenced macrophage behavior, promoting anti-inflammatory responses which could be beneficial for healing processes .

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